5-Bromo-2-fluoro-N,N,4-trimethylbenzamide
CAS No.:
Cat. No.: VC13733962
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFNO |
|---|---|
| Molecular Weight | 260.10 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-N,N,4-trimethylbenzamide |
| Standard InChI | InChI=1S/C10H11BrFNO/c1-6-4-9(12)7(5-8(6)11)10(14)13(2)3/h4-5H,1-3H3 |
| Standard InChI Key | QNUHBCNHOWCDQV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)C(=O)N(C)C)F |
| Canonical SMILES | CC1=CC(=C(C=C1Br)C(=O)N(C)C)F |
Introduction
5-Bromo-2-fluoro-N,N,4-trimethylbenzamide is an organic compound with a unique combination of halogenated and amide functional groups. Its molecular formula is C11H13BrFNO, featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of a benzene ring, with a trimethyl group attached to the nitrogen atom of the amide . This structural arrangement contributes to its potential reactivity and biological activity, making it a compound of interest in various fields of research.
Synthesis and Potential Applications
The synthesis of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide can be achieved through several methods, although specific details are not widely documented. This compound has potential applications in medicinal chemistry due to its unique structural features, which may enhance its solubility and biological activity compared to similar compounds.
Biological Activities and Research Findings
Compounds with similar structures to 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide have been studied for their potential as antimicrobial agents, anticancer drugs, and enzyme inhibitors. The specific biological activities of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide are not extensively documented, but its structural uniqueness suggests potential for distinct interactions within biological systems.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-fluoro-N-methylbenzamide | Similar halogenation but with methyl | Antimicrobial properties |
| N,N-Diethyl-4-bromobenzamide | Different alkyl groups on nitrogen | Anticancer activity |
| 5-Iodo-2-fluoro-N,N-dimethylbenzamide | Iodine instead of bromine | Varying enzyme inhibition |
| 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide | Unique combination of bromine, fluorine, and trimethyl group | Potential for enhanced solubility and biological activity |
Future Research Directions
Studies on the interactions of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide with biological targets are essential for understanding its mechanism of action. Key areas include investigating its potential as a therapeutic agent and exploring its effects on various biological pathways.
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